
3-Hydroxypyridine
Overview
Description
3-Hydroxypyridine is a nitrogen-containing heterocyclic compound with the molecular formula C5H5NO. It is a derivative of pyridine, where a hydroxyl group is attached to the third carbon atom of the pyridine ring. This compound appears as a colorless crystalline solid and is known for its solubility in water and alcohols. It is used in various fields, including organic synthesis, pharmaceuticals, and dye manufacturing .
Synthetic Routes and Reaction Conditions:
-
From Pyridine-3-sulfonic Acid:
- Pyridine is sulfonated using fuming sulfuric acid and mercury sulfate at 210-220°C for 8-10 hours to form pyridine-3-sulfonic acid.
- The sulfonic acid is then heated with alkaline substances to form this compound .
-
From 3-Chloropyridine:
- 3-Chloropyridine is dissolved in a solvent and heated to 130-140°C.
- Basic hydroxide is added batch by batch, followed by distillation and neutralization with concentrated hydrochloric acid.
- The product is then purified through methanol reflux and reduced pressure distillation .
Industrial Production Methods:
- Industrial production often involves the use of bio-based feedstocks like furfural. Furfural is converted to this compound using a Raney Fe catalyst in water at 120°C with ammonia as the nitrogen source .
Types of Reactions:
-
Oxidation:
- This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide.
-
Reduction:
- Reduction reactions can convert this compound to other derivatives, although specific conditions and reagents vary.
-
Substitution:
- Common substitution reactions involve the replacement of the hydroxyl group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of hydrochloric acid.
Reduction: Various reducing agents depending on the desired product.
Substitution: Alkyl halides and bases for nucleophilic substitution reactions.
Major Products:
- Oxidation and reduction reactions yield various hydroxypyridine derivatives, while substitution reactions can produce alkylated pyridines.
Scientific Research Applications
Pharmaceutical Applications
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of 3-hydroxypyridine derivatives. In an experimental study involving intracerebral hemorrhage (ICH) models, three out of four derivatives demonstrated significant neuroprotective effects, leading to improved survival rates and resolution of pathological signs compared to control groups. The compounds LKhT 4-97 and LKhT 11-02 showed particularly promising results, suggesting their potential for treating neurodegenerative conditions .
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have been explored through quantitative structure-activity relationship (QSAR) studies. A series of derivatives were tested against Staphylococcus aureus and Candida albicans, revealing that structural modifications significantly influenced their antimicrobial efficacy. The best-performing models explained up to 96% of the variance in activity against S. aureus and 91% against C. albicans .
Cardiotoxicity Studies
Research has identified this compound as a potential cardiotoxicant through pharmacophore modeling. This modeling approach helps in screening compounds for their inhibitory effects on RET kinase, which is relevant in cardiovascular diseases .
Synthetic Chemistry
Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of various pharmaceuticals, herbicides, and antibiotics. Its derivatives are utilized in creating complex organic molecules, enhancing the efficiency of drug discovery processes .
Synthesis of Dithiophosphonates
Recent research has demonstrated the use of this compound in synthesizing salts of aryldithiophosphonic acids. These compounds exhibit high antimicrobial activity against pathogens like Bacillus cereus and Candida albicans, showcasing the compound's utility in developing new antimicrobial agents .
Case Studies
Mechanism of Action
The mechanism of action of 3-hydroxypyridine and its derivatives often involves the modulation of enzyme activity. For example, emoxypine, a derivative, has been shown to modulate monoamine oxidase activity, affecting the catabolism of neurotransmitters like serotonin and noradrenaline . This modulation can lead to various therapeutic effects, including antioxidant and anti-inflammatory actions.
Comparison with Similar Compounds
-
2-Hydroxypyridine:
- Also known as 2-pyridone, it differs in the position of the hydroxyl group. It is used in similar applications but has different chemical properties due to the position of the hydroxyl group .
-
4-Hydroxypyridine:
Uniqueness of 3-Hydroxypyridine:
- The position of the hydroxyl group in this compound allows for unique reactivity and interactions in chemical reactions, making it a valuable compound in various synthetic and industrial applications.
Biological Activity
3-Hydroxypyridine is a compound that has garnered attention in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is a derivative of pyridine, characterized by a hydroxyl group at the third position of the pyridine ring. It is known for its role as a pharmacophore in various therapeutic agents. The compound and its derivatives have been studied for their effects on several biological systems, including antimicrobial activity, neuroprotective effects, and modulation of signaling pathways.
1. Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. A quantitative structure-activity relationship (QSAR) analysis indicated that specific structural parameters significantly influence antimicrobial effectiveness against pathogens such as Staphylococcus aureus and Candida albicans. For instance, derivatives of this compound-4-one were shown to exhibit substantial antibacterial and antifungal activities, with predictive models explaining up to 96% of variance in their activity against S. aureus and 91% against C. albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Activity Against | Method Used | Reference |
---|---|---|---|
This compound-4-one | S. aureus | QSAR Analysis | |
2-Ethyl-6-methyl-3-hydroxy | C. albicans | Alamar Blue Assay | |
Mannich Bases | Various microorganisms | Microplate Assay |
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound derivatives. One study reported that compounds such as ethyl-6-methyl-3-hydroxypyridinium exhibited acute hypoxia protection and neuroprotection in rat models. This suggests that these derivatives may play a role in treating neurodegenerative diseases by mitigating protein misfolding associated with conditions like Alzheimer's disease .
3. Modulation of Signaling Pathways
The influence of this compound on the nuclear factor kappa B (NF-κB) signaling pathway has been particularly noteworthy. A study demonstrated that certain derivatives significantly inhibited NF-κB activation in various pathological models, such as staphylococcal sepsis and acute pancreatitis. The efficacy was ranked based on their inhibitory activity: XS-9 > ethoxidol > mexidol . This modulation suggests potential therapeutic applications in inflammatory diseases.
Case Study: Antimicrobial Efficacy
In a controlled study, a series of this compound derivatives were synthesized and tested for their antimicrobial efficacy using the microplate Alamar Blue assay. Results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study: Neuroprotective Effects in Animal Models
A study involving rat models with induced bacterial meningitis showed that treatment with specific this compound derivatives resulted in reduced brain edema, highlighting their neuroprotective properties. These findings support further exploration into their mechanisms of action and potential clinical applications for neuroprotection .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
3-Hydroxypyridine undergoes electrophilic substitution, with reactivity influenced by pH and substituents:
-
In acidic conditions : The ring nitrogen is protonated, directing electrophiles to the C(2) and C(6) positions .
-
In alkaline conditions : Deprotonation of the hydroxyl group enhances electron density at C(2) and C(6) , favoring substitution .
Key Findings:
Quantum-chemical calculations (Hückel MO method) corroborate experimental results, showing C(2) as the most reactive site due to localized π-electron density .
Oxidative Reactions
The hydroxyl group facilitates oxidative transformations:
-
Oxidative deformylation : In ethanol at room temperature, this compound undergoes oxidative deformylation to form 5-aza-2,5-cyclohexadien-1-one (43% yield) .
-
Solvent effects : Bulky solvents (e.g., isopropanol) reduce yields, while fluorinated alcohols (e.g., TFE) hinder reactivity .
Solvent Impact on Oxidative Deformylation:
Solvent | Yield (%) | Reactivity Trend |
---|---|---|
Ethanol | 43 | Moderate |
Isopropanol | <5 | Low |
2,2,2-Trifluoroethanol | 11 | Electron-withdrawing effect |
Dichloromethane | 0 | Non-nucleophilic |
Enzymatic Degradation
Microbial degradation by Ensifer adhaerens HP1 involves the 3hpd gene cluster :
-
Initial step : this compound dehydrogenase (HpdA1A2A3A4) hydroxylates this compound to 2,5-dihydroxypyridine (2,5-DHP) .
-
Pathway : 2,5-DHP is further metabolized via the maleamate pathway (Fig. 2B in ).
Gene Expression Induction:
Gene | Induction Factor (3HP vs. Control) | Role |
---|---|---|
hpdA1 | 12.5× | Large subunit of dehydrogenase |
hpdB | 15.2× | Pyridine ring hydroxylase |
hpdC | 11.8× | Electron transfer component |
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism:
Comparison with Isomers
Property | 2-Hydroxypyridine | This compound | 4-Hydroxypyridine |
---|---|---|---|
Dominant tautomer | Pyridone | Zwitterion | Pyridone |
Electrophilic sites | C(3), C(5) | C(2), C(6) | C(3), C(5) |
pKa (OH group) | ~1.3 | ~8.75 | ~3.3 |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 3-hydroxypyridine in laboratory settings, and how do they differ in methodology?
- Answer : Two main approaches are prominent:
- Chemical synthesis : Utilizes hydroxylation of pyridine derivatives. For example, oxidative esterification catalyzed by transition metals (e.g., cobalt or copper) under controlled pH conditions optimizes yields .
- Enzymatic routes : Leverage dehydrogenases or hydrolases for enantioselective synthesis. Ensifer adhaerens employs the HpdA1A2A3A4 dehydrogenase complex to hydroxylate pyridine derivatives, offering stereochemical precision .
- Methodological considerations : Enzymatic methods require induction via substrates (e.g., glycerol) and optimal pH (8.0–9.0) for enzyme stability, while chemical methods demand inert atmospheres to prevent oxidation .
Q. How is this compound quantified and validated in environmental or biological matrices?
- Answer :
- HPLC-UV/Vis : Retention time (~2.27 min) and m/z 96.0446 (C₅H₅NO⁺) are key identifiers. Calibration curves (linear range: 50–1500 mg/L) and spike-recovery tests (85–110%) validate accuracy .
- LC-HRMS/MS : Fragmentation patterns (e.g., m/z 70.03 and 96.04) and isotopic fit filters (≤5 ppm mass error) distinguish this compound from isomers like 4-hydroxypyridine .
- Quality controls : Use internal standards (e.g., deuterated analogs) to correct matrix effects in complex samples .
Advanced Research Questions
Q. What enzymatic systems drive microbial degradation of this compound, and how are they regulated?
- Answer :
- HpdA dehydrogenase complex : A four-component system (HpdA1A2A3A4) in Ensifer adhaerens catalyzes α-hydroxylation, converting this compound to 2,5-dihydroxypyridine. The SRPBCC domain in HpdA3 mediates substrate binding .
- Agrobacterium sp. DW-1 pathway :
- Step 1 : Fe²⁺-dependent dioxygenase cleaves 2,5-dihydroxypyridine to N-formylmaleamic acid.
- Step 2 : Hydrolysis yields maleic/fumaric acids, entering the TCA cycle .
- Regulation : Gene clusters (e.g., 3hpd) are induced by this compound. Optimal activity requires pH 8.0 and 30°C, with PEP-utilizing proteins maintaining cofactor balance .
Q. How do tautomeric equilibria of this compound impact its chemical reactivity and spectroscopic analysis?
- Answer :
- Keto-enol equilibrium : In aqueous solutions, this compound exists as a mix of keto (N-protonated) and enol (O-protonated) forms. RIXS (resonant inelastic X-ray scattering) at BESSY II resolves these tautomers via element-specific X-ray absorption .
- Reactivity implications : The enol form participates in nucleophilic reactions (e.g., esterification), while the keto form dominates electrophilic substitutions.
- Analytical challenges : UV-Vis spectra (λmax 278 nm for enol vs. 310 nm for keto) require deconvolution for quantitative analysis .
Q. What experimental models are used to evaluate this compound derivatives in correcting oxidative stress in erythrocytes?
- Answer :
- In vitro models : Erythrocyte membranes from ethanol-induced pancreatitis models are treated with derivatives (e.g., β-hydroxynicotinoylhydrazon) to assess lipid/protein restoration. Metrics include:
Parameter | Measurement Method | Key Finding |
---|---|---|
Lipid peroxidation | Thiobarbituric acid assay | ↓ MDA levels by 40–60% |
Antioxidant enzymes | Catalase/SOD activity assays | ↑ Activity by 1.5–2.0 fold |
- In vivo validation : Rat models with chronic ethanol intoxication show improved erythrocyte sorption capacity (↑30–50%) post-treatment .
Q. Methodological Challenges & Contradictions
Q. How do researchers resolve contradictions in proposed degradation pathways of this compound?
- Answer : Discrepancies arise in intermediate identification (e.g., 2,3-dihydroxypyridine vs. 2,5-dihydroxypyridine). Strategies include:
- Multi-omics integration : Metabolomics (LC-MS) and transcriptomics (qPCR of 3hpd genes) confirm dominant intermediates .
- Enzyme inhibition studies : Blocking Fe²⁺ in Agrobacterium DW-1 halts 2,5-dihydroxypyridine cleavage, validating its role .
- Comparative genomics : Phylogenetic analysis of 3hpd clusters across Actinobacteria and Proteobacteria identifies conserved pathway steps .
Properties
IUPAC Name |
pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-2-1-3-6-4-5/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNBEZIAWKNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52536-09-1 (hydrochloride salt) | |
Record name | 3-Pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109002 | |
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DSSTOX Substance ID |
DTXSID1051563 | |
Record name | 3-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light tan powder; [Alfa Aesar MSDS] | |
Record name | 3-Pyridinol | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 3-Pyridinol | |
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CAS No. |
109-00-2 | |
Record name | 3-Hydroxypyridine | |
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Record name | 3-Pyridinol | |
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Record name | 3-HYDROXYPYRIDINE | |
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Record name | 3-Pyridinol | |
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Record name | Pyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.308 | |
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Record name | 3-PYRIDINOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KBE4P5B6S | |
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Synthesis routes and methods
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